Pentafluoroethyl methyl ether
Overview
Description
“Pentafluoroethyl methyl ether” is also known as “1,1,1,2,2-Pentafluoro-2-methoxyethane” or "Methyl pentafluoroethyl ether" . It has a molecular formula of C3H3F5O and an average mass of 150.047 Da .
Synthesis Analysis
The synthesis of ethers like this compound typically involves the Williamson Ether Synthesis, which proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . The process of retrosynthetic analysis is often used to design a synthesis route for a target compound from available starting materials .
Molecular Structure Analysis
The this compound molecule contains a total of 11 bonds. There are 8 non-H bonds, 1 rotatable bond, and 1 ether (aliphatic) .
Chemical Reactions Analysis
Ethers, including this compound, are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of -13.4±35.0 °C at 760 mmHg, and a vapor pressure of 2831.0±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 22.8±3.0 kJ/mol and a flash point of -50.1±21.8 °C .
Scientific Research Applications
Chemical Synthesis
Pentafluoroethyl methyl ether is utilized in the synthesis of various chemical compounds. For example, it reacts with nucleophilic tertiary amines to produce quaternary ammonium pentafluoroethoxide salts. These salts have demonstrated stability and utility in substitution reactions, offering a versatile tool in organic synthesis (Newton et al., 2020).
Physical Properties and Measurements
Studies have been conducted to measure the relative permittivities of this compound as a function of temperature and pressure. These measurements provide essential data for understanding the material's physical properties and its behavior under varying conditions (Eltringham & Catchpole, 2007).
Refrigerant Applications
This compound has been identified as a potential new-generation refrigerant. Its liquid-phase thermodynamic properties, such as vapor pressures and densities, have been extensively studied. This research is crucial for evaluating its effectiveness and environmental impact as a refrigerant (Ohta et al., 2001).
Environmental and Atmospheric Studies
The compound's role in the environment, particularly in the marine atmosphere, has been investigated. Studies have identified methyl ethers of halogenated phenols, including this compound, in marine air samples, indicating its widespread occurrence and potential environmental impact (Atlas et al., 1986).
Mechanism of Action
Target of Action
Pentafluoroethyl methyl ether, also known as 1,1,1,2,2-Pentafluoro-2-methoxyethane
Mode of Action
Ethers, in general, undergo cleavage reactions when exposed to strong acids . This reaction involves the protonation of the ether oxygen, forming a good leaving group that can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Result of Action
Long-term exposure to ethers can cause eye irritation and skin dryness and irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the ether . Additionally, the compound should be handled in well-ventilated areas to prevent the accumulation of vapors . It should also be kept away from strong oxidizing agents, acids, and oxygen .
Safety and Hazards
When handling Pentafluoroethyl methyl ether, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-methoxyethane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c1-9-3(7,8)2(4,5)6/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDWNCOAODIANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5OCH3, C3H3F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871517 | |
Record name | Pentafluoromethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-44-2 | |
Record name | Pentafluoromethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoromethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2-pentafluoro-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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